1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid

Description

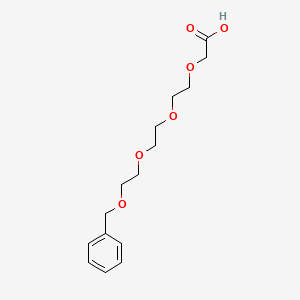

1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid is a polyethylene glycol (PEG)-based linker molecule featuring a benzyl protecting group and a terminal carboxylic acid. Its structure comprises a central PEG chain (four oxyethylene units) terminated by a phenyl group at one end and a carboxylic acid at the other . The benzyl group can be selectively removed via hydrogenolysis, enabling controlled deprotection in synthetic workflows. The terminal carboxylic acid facilitates conjugation with amine-containing molecules through activators like EDC or HATU, forming stable amide bonds . This compound is widely used in drug delivery systems and bioconjugation due to its hydrophilic PEG spacer, which enhances aqueous solubility of hydrophobic payloads .

Properties

IUPAC Name |

2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O6/c16-15(17)13-21-11-9-19-7-6-18-8-10-20-12-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZIBYBWHNNMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid typically involves the reaction of phenyl derivatives with tetraoxatridecan intermediates under controlled conditions. The process often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced chemical reactors and continuous flow systems. These methods enhance the efficiency and consistency of the production process, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield different reduced forms.

Substitution: The phenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield phenyl oxides, while reduction can produce phenyl alcohols .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid involves several chemical processes. It has been synthesized through various methods, including:

- Oxidation of monobenzyl tetraethylene glycol to form the carboxylic acid.

- Peptide coupling procedures to attach to ligands for bio-imaging applications .

Characterization techniques such as GC-MS (Gas Chromatography-Mass Spectrometry), UV-Vis spectroscopy, HPLC (High Performance Liquid Chromatography), FT-IR (Fourier Transform Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and fluorescence spectroscopy have been employed to confirm the structure and purity of the compound .

Anticancer Research

One of the most promising applications of this compound is in cancer research. Studies have highlighted its potential as an anticancer agent due to:

-

Cytotoxicity against cancer cell lines : The compound has shown selective toxicity towards various cancer cell lines with IC50 values indicating significant efficacy .

Cell Line IC50 Value (µM) HCT-116 1.9 - 7.52 MCF-7 Varies

Bio-imaging Applications

The compound has been investigated for its use in bio-imaging due to its ability to chelate metal ions effectively. This property enables it to serve as a linker in imaging probes that can be used for tracking biological processes in vivo .

Pharmaceutical Development

This compound is also being explored for its role in drug formulation and delivery systems. Its structural characteristics allow it to be incorporated into various pharmaceutical compounds aimed at enhancing therapeutic efficacy and bioavailability.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal assessed the antitumor activity of derivatives based on this compound. The findings indicated that these derivatives inhibited tumor growth significantly by inducing apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Bio-imaging Probes

In another investigation focusing on bio-imaging applications, researchers developed probes using this compound as a linker to europium complexes. These probes demonstrated enhanced fluorescence properties suitable for imaging applications in cancer diagnostics .

Mechanism of Action

The mechanism of action of 1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Terminal Alcohol Analogues

- 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol (CAS: 86259-87-2): Replaces the carboxylic acid with a hydroxyl group. This analogue is used in etherification reactions but lacks the reactivity for direct amide bond formation, limiting its utility in bioconjugation .

- 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol (CAS: 57671-28-0): Extends the PEG chain by one oxyethylene unit, increasing hydrophilicity. Applications include surfactant formulations and phase-transfer catalysis .

| Property | 1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic Acid | 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol |

|---|---|---|

| Terminal Group | Carboxylic acid | Hydroxyl |

| Reactivity | Amide bond formation | Etherification |

| Molecular Weight (g/mol) | ~318 (estimated) | ~300 (estimated) |

| Key Applications | Drug delivery, bioconjugation | Solubilization, surfactants |

Terminal Amine Analogues

- 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine (CAS: 86770-76-5): Substitutes the carboxylic acid with an amine group. This variant enables Schiff base formation or direct nucleophilic substitution, expanding its use in polymer chemistry and nanoparticle functionalization .

PEG Chain Length Variations

Extended PEG Chains

- 1-Phenyl-2,5,8,11,14-pentaoxaheptacosan-27-oic Acid (C₂₇H₄₆O₇): Features a longer PEG chain (five oxyethylene units) and an extended alkyl tail. The increased chain length enhances water solubility and reduces aggregation in hydrophobic drug formulations .

Structural Analogues in Technical Lignin Derivatives

These lignin derivatives exhibit similar ether bonds but lack the functional versatility of the terminal carboxylic acid, limiting their use outside polymer degradation studies .

Biological Activity

1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and radiolabeling for imaging applications. This article provides an overview of its synthesis, biological properties, and relevant studies.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of tetraoxatridecan derivatives. The compound has been characterized using various techniques such as NMR spectroscopy, mass spectrometry, and chromatography to confirm its structure and purity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of melanoma cells. For example, Ballard et al. (2019) reported that this compound demonstrated cytotoxic effects against melanoma cell lines by inducing apoptosis and disrupting cell cycle progression .

The mechanism underlying the anticancer activity involves the modulation of specific signaling pathways related to cell survival and apoptosis. The compound appears to interact with cellular receptors and enzymes that are crucial for tumor growth and metastasis.

Radiolabeling Applications

In addition to its anticancer properties, this compound has been explored for its utility in radiolabeling applications. Its structure allows for effective conjugation with radiolabels for imaging purposes. Studies have shown that when radiolabeled with isotopes like Technetium-99m, it can be utilized in SPECT imaging to visualize tumors in vivo .

In Vivo Studies

A notable study involved the administration of a radiolabeled form of this compound in animal models. The results indicated rapid uptake by the liver and spleen, suggesting potential for targeted imaging of tumors located in these organs .

Comparative Efficacy

A comparative analysis was conducted between this compound and other known anticancer agents. The findings demonstrated that while traditional chemotherapeutics showed significant side effects, this compound exhibited a favorable safety profile with lower toxicity levels.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 1-phenyl-2,5,8,11-tetraoxatridecan-13-oic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of polyether carboxylic acids like this compound typically involves iterative etherification and oxidation steps. Key variables include solvent choice (e.g., THF for solubility), temperature control during cyclization, and catalysts (e.g., acidic or enzymatic). Optimization can employ factorial design to test variables such as reaction time, stoichiometry, and pH. For example, a 2³ factorial design (time, temperature, catalyst loading) can identify interactions affecting yield. Computational tools like quantum chemical calculations (e.g., DFT) may predict intermediates, reducing trial-and-error experimentation .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies ether and carboxylic acid functional groups; DEPT-135 confirms CH₂/CH₃ groups in the tetraoxatridecane chain.

- HPLC-MS : Reversed-phase HPLC with a C18 column (acetonitrile/water gradient) resolves impurities, while high-resolution MS confirms molecular ion ([M-H]⁻) and fragmentation patterns.

- FTIR : Stretching vibrations for C-O-C (1100–1250 cm⁻¹) and carboxylic O-H (2500–3300 cm⁻¹) validate structure.

Cross-validation with X-ray crystallography (if crystalline) provides absolute configuration .

Q. How can computational modeling aid in predicting the compound’s reactivity or interactions in biological systems?

Methodological Answer: Molecular dynamics (MD) simulations using software like GROMACS or AMBER model interactions with lipid bilayers or proteins. Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites for reaction mechanisms. For example, the carboxylic acid group’s pKa can be predicted via solvent-accessible surface area (SASA) analysis. QSAR models relate structural descriptors (e.g., logP, polar surface area) to bioavailability, guiding in vitro testing priorities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer: Contradictions often arise from differing degradation pathways (e.g., hydrolysis vs. oxidation). A systematic approach includes:

- Accelerated Stability Testing : Use Arrhenius plots (40°C–60°C, pH 2–12) to extrapolate shelf-life.

- LC-MS/MS Degradation Profiling : Identify degradants (e.g., lactone formation from intramolecular esterification).

- Kinetic Modeling : Fit data to pseudo-first-order or autocatalytic models to discern dominant degradation mechanisms.

Cross-referencing with theoretical frameworks (e.g., transition state theory) clarifies pH-dependent activation energies .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

Methodological Answer:

- Nanofiltration (NF) : Use membranes with MWCO ~300–500 Da to retain the compound (MW ~350 g/mol) while permeating smaller impurities.

- Liquid-Liquid Extraction : Optimize solvent polarity (e.g., ethyl acetate/water partitioning) based on Hansen solubility parameters.

- Simulated Moving Bed (SMB) Chromatography : Multi-column systems enhance resolution for scalable purification.

Process modeling via COMSOL Multiphysics simulates mass transfer and pressure gradients to minimize solvent use .

Q. What safety protocols are critical when designing experiments involving this compound’s reactive intermediates?

Methodological Answer:

- Hazard Analysis : Use GHS classification (e.g., skin/eye irritation risks) to design closed-system reactors for air-sensitive intermediates.

- In Situ Monitoring : FTIR or Raman probes detect exothermic events during etherification.

- Waste Management : Neutralize acidic byproducts with CaCO₃ before disposal.

Advanced labs implement AI-driven safety systems that trigger cooling or quenching upon detecting abnormal pressure/temperature .

Q. How can factorial design optimize the compound’s catalytic applications in green chemistry?

Methodological Answer: For catalytic studies (e.g., esterification), a mixed-level factorial design evaluates:

- Factors : Catalyst loading (0.1–1 mol%), substrate ratio (1:1–1:3), and solvent (scCO₂ vs. ionic liquids).

- Responses : Conversion (GC-FID), TOF (turnover frequency).

Pareto charts identify significant factors, while ANOVA quantifies interactions. Follow-up response surface methodology (RSM) pinpoints optimal conditions .

Data Management and Validation

Q. What frameworks ensure reproducibility when reporting synthetic and analytical data?

Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata Standards : Include raw NMR/FID files, HPLC chromatograms, and crystallographic CIFs in supplementary data.

- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to timestamp procedures and instrument parameters.

- Statistical Validation : Report RSD for triplicate measurements and use Grubbs’ test to exclude outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.